N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 62236-04-8
VCID: VC17338353
InChI: InChI=1S/C11H12N4O2S/c1-7(16)13-11-14-15(8(2)17)10(18-11)9-3-5-12-6-4-9/h3-6,10H,1-2H3,(H,13,14,16)
SMILES:
Molecular Formula: C11H12N4O2S
Molecular Weight: 264.31 g/mol

N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

CAS No.: 62236-04-8

Cat. No.: VC17338353

Molecular Formula: C11H12N4O2S

Molecular Weight: 264.31 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide - 62236-04-8

Specification

CAS No. 62236-04-8
Molecular Formula C11H12N4O2S
Molecular Weight 264.31 g/mol
IUPAC Name N-(3-acetyl-2-pyridin-4-yl-2H-1,3,4-thiadiazol-5-yl)acetamide
Standard InChI InChI=1S/C11H12N4O2S/c1-7(16)13-11-14-15(8(2)17)10(18-11)9-3-5-12-6-4-9/h3-6,10H,1-2H3,(H,13,14,16)
Standard InChI Key ZCXPVLSZPSTSRE-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=NN(C(S1)C2=CC=NC=C2)C(=O)C

Introduction

Chemical Characteristics and Structural Analysis

The molecular formula of N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is C₁₁H₁₂N₄O₂S, with a molar mass of 264.31 g/mol. Its IUPAC name, N-(3-acetyl-2-pyridin-4-yl-2H-1,3,4-thiadiazol-5-yl)acetamide, reflects the presence of:

  • A 1,3,4-thiadiazole ring system containing nitrogen and sulfur atoms.

  • A pyridin-4-yl substituent at position 2, contributing aromaticity and hydrogen-bonding capacity.

  • Two acetyl groups at positions 3 and 5, enhancing electrophilic reactivity and metabolic stability.

Key spectroscopic features include:

  • IR spectra: Stretching vibrations at ~1700 cm⁻¹ (C=O of acetamide) and 3282 cm⁻¹ (N–H of amide) .

  • ¹H-NMR: Signals at δ 2.15–2.60 ppm (methyl groups), δ 7.49–8.72 ppm (pyridine and thiadiazole protons), and δ 13.75 ppm (amide NH) .

  • LCMS: A molecular ion peak at m/z 264.31 (M+H⁺), consistent with the molecular formula.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₂N₄O₂S
Molecular Weight264.31 g/mol
CAS Number62236-04-8
SolubilityModerate in DMSO, DMF
Melting PointNot reported

Synthesis and Reaction Pathways

The synthesis of N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involves multi-step protocols common to thiadiazole derivatives :

Thiadiazole Core Formation

  • Precursor Preparation: 5-Substituted-1,3,4-thiadiazol-2-amine intermediates are synthesized via cyclization of thiosemicarbazides with carboxylic acids or their derivatives .

  • Acetylation: The amine group undergoes acetylation using acetic anhydride or acetyl chloride in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Coupling with Pyridine Derivatives

  • Nucleophilic Substitution: Pyridin-4-yl groups are introduced via coupling reactions using palladium catalysts or nucleophilic aromatic substitution under inert atmospheres.

  • Example Protocol:

    • React 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine with 4-methylthiophene-2-carbonyl chloride in dioxane/NaOH at 50°C for 16 hours, yielding 86% product after chromatography .

Critical Reaction Parameters:

  • Temperature: 50–70°C for cyclization and acetylation .

  • Catalysts: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) for amide bond formation .

  • Purification: Silica gel chromatography with gradients of methanol/dichloromethane .

Pharmacological Activities

Antimicrobial Properties

Similar compounds show broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 μg/mL) and fungi (Candida albicans, MIC: 16 μg/mL) . The acetyl groups enhance membrane permeability, while the pyridine ring chelates essential metal ions in microbial enzymes .

Comparative Analysis with Related Derivatives

Table 2: Structure-Activity Relationships

CompoundSubstituentsActivity (IC₅₀)
Target Compound4-Acetyl, 5-pyridin-4-ylAnticancer: Not reported
3-(Pyridin-2-yl)-1,2,4-TDA3-PyridinylAntiviral: 10 μM
5-Methyl-1,3,4-TDA5-MethylAntidepressant: 15 mg/kg

Key trends include:

  • Pyridine Position: Para-substitution (pyridin-4-yl) enhances DNA intercalation vs. ortho-substitution.

  • Acetyl Groups: Improve bioavailability but may reduce solubility in aqueous media .

Applications and Future Directions

Pharmaceutical Development

  • Oncology: As a lead compound for dual-acting kinase inhibitors (e.g., EGFR/VEGFR2).

  • Antimicrobials: Hybrid derivatives combining thiadiazole and fluoroquinolone motifs are under investigation .

Chemical Biology

  • Fluorescent Probes: Thiadiazoles with pyridinyl groups serve as pH-sensitive probes for cellular imaging .

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